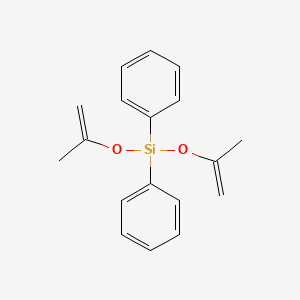
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is widely used in various fields, particularly in catalysis and organic synthesis, due to its unique properties and reactivity .
Méthodes De Préparation
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane typically involves the reaction of palladium(II) chloride with dicyclohexyl(piperidin-1-yl)phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is known for its versatility in catalyzing various organic reactions. It is particularly effective in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed from these reactions are often biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic transformations, including cross-coupling reactions and C-H activation . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and drugs . Additionally, it plays a significant role in the industrial production of fine chemicals and natural products .
Mécanisme D'action
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is unique compared to other palladium-based catalysts due to its high reactivity and selectivity in cross-coupling reactions. Similar compounds include Dichlorobis(triphenylphosphine)palladium(II) and Dichlorobis(diphenylphosphinoethane)palladium(II), which also serve as catalysts in similar reactions. this compound often exhibits higher efficiency and better performance in specific applications.
Propriétés
Formule moléculaire |
C17H32Cl2NPPd |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
BSBNOPSJJDHKCO-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)





![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)

![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)

![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
